molecular formula C18H27F3N4O B10976528 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide

Cat. No.: B10976528
M. Wt: 372.4 g/mol
InChI Key: CRGOHVQDYWCBQI-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and subsequent acylation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide
  • Trospium chloride: A compound with similar structural features but different pharmacological properties.

    Other pyrazole derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27F3N4O

Molecular Weight

372.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide

InChI

InChI=1S/C18H27F3N4O/c1-12-5-7-24(8-6-12)10-13(2)22-17(26)11-25-15(14-3-4-14)9-16(23-25)18(19,20)21/h9,12-14H,3-8,10-11H2,1-2H3,(H,22,26)

InChI Key

CRGOHVQDYWCBQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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